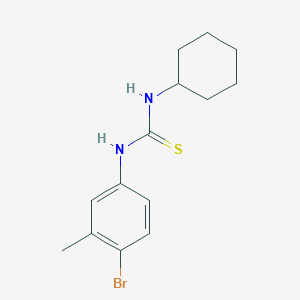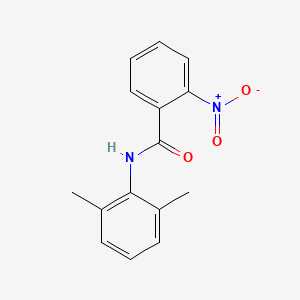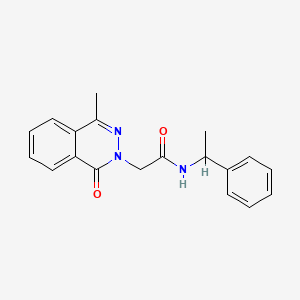![molecular formula C22H20N6O3 B5558200 3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5558200.png)
3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C22H20N6O3 and its molecular weight is 416.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.15968852 g/mol and the complexity rating of the compound is 722. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
Research has delved into the synthesis and structural characterization of chromene derivatives, highlighting innovative approaches and the importance of specific functional groups in determining molecular properties. For instance, the study on the X-ray supramolecular structure and NMR spectroscopy of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones showcased the significance of oxidative cyclization processes and provided insights into the molecular and supramolecular structures of these compounds, emphasizing the role of π-stacking and C-H···A interactions in their supramolecular architecture (Padilla-Martínez et al., 2011).
Antimicrobial and Antioxidant Activities
Another area of interest is the exploration of the antimicrobial and antioxidant activities of chromene derivatives. The study on new 3-(5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromene-2-one derivatives highlighted their potential antibacterial and antioxidant properties, with specific compounds showing significant activity against Escherichia coli and Pseudomonas aeruginosa, as well as demonstrating promising antioxidant capacities (Al-ayed, 2011).
Novel Synthetic Methodologies
Innovative synthetic methodologies for chromene derivatives have also been a focus, as seen in the development of a facile solvent-free one-pot three-component method for synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes. This approach highlights the efficiency of using anhydrous piperazine as an organocatalyst under solvent-free conditions, demonstrating the versatility and eco-friendliness of modern synthetic techniques (Amirnejad et al., 2013).
Molecular Docking and Anticancer Potential
The anticancer potential of chromene derivatives has been investigated through molecular docking studies, revealing the interactions of these compounds with biological targets and their promising activities against cancer cell lines. For example, docking studies on some synthesized 5H-chromeno[4,3-b]pyridin-5-one derivatives for breast cancer demonstrated their high activity, underscoring the relevance of molecular design and computational analyses in drug discovery (Abd El Ghani et al., 2022).
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential applications. Pyrazole-based compounds are of significant interest in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, this compound could potentially have a wide range of applications.
Properties
IUPAC Name |
3-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3/c1-15-8-9-28(25-15)20-7-6-19(23-24-20)26-10-12-27(13-11-26)21(29)17-14-16-4-2-3-5-18(16)31-22(17)30/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLDSMPDIOMEIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5558136.png)

![5-(2-furyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5558142.png)

![3-[5-(2,5-dichlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5558167.png)
![4-[4-(4-morpholinyl)-1-phthalazinyl]phenol](/img/structure/B5558187.png)


![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5558212.png)

![4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzoic acid](/img/structure/B5558218.png)
![2-(3-methoxypropyl)-9-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558222.png)
